

Purity Assessment of 2-(4-Formyl-2-methoxyphenoxy)acetamide: A Comparative Guide

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Compound of Interest

Compound Name: 2-(4-Formyl-2-methoxyphenoxy)acetamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity assessment of **2-(4-Formyl-2-methoxyphenoxy)acetamide**, a compound of interest in various research and development endeavors. Through a comparative analysis with relevant alternatives, this document offers insights into its purity profile, supported by hypothetical experimental data from standard analytical techniques. Detailed experimental protocols and visual representations of workflows and pathways are included to facilitate a deeper understanding.

Comparative Purity Analysis

The purity of **2-(4-Formyl-2-methoxyphenoxy)acetamide** and two potential alternatives, 2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide and N-Acetyl-4-formyl-2-methoxyaniline, was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The following tables summarize the hypothetical quantitative data obtained from these analyses.

Table 1: HPLC Purity Analysis

Compound	Retention Time (min)	Peak Area (%)	Major Impurity	Impurity Peak Area (%)
2-(4-Formyl-2-methoxyphenoxy)acetamide	12.5	99.85	4-Formyl-2-methoxyphenol (Vanillin derivative)	0.10
2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide	14.2	99.50	4-Formyl-2,6-dimethoxyphenol	0.35
N-Acetyl-4-formyl-2-methoxyaniline	11.8	99.72	4-Formyl-2-methoxyaniline	0.21

Table 2: GC-MS Analysis of Potential Volatile Impurities

Compound	Detected Volatile Impurities	Concentration (ppm)
2-(4-Formyl-2-methoxyphenoxy)acetamide	Residual Acetone	5
2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide	Residual Methanol	12
N-Acetyl-4-formyl-2-methoxyaniline	Residual Acetic Anhydride	8

Table 3: qNMR Purity Determination

Compound	Absolute Purity (%)	Major Impurity Identified
2-(4-Formyl-2-methoxyphenoxy)acetamide	99.9	2-(4-Carboxy-2-methoxyphenoxy)acetamide
2-(4-Formyl-2,6-dimethoxyphenoxy)acetamide	99.6	Unidentified aromatic byproduct
N-Acetyl-4-formyl-2-methoxyaniline	99.8	Diacetylated byproduct

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
- Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μ m.
- Mobile Phase: Gradient elution with A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
- Gradient Program: Start at 95% A, hold for 2 min, linear gradient to 5% A over 20 min, hold for 5 min, return to initial conditions over 1 min, and equilibrate for 5 min.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: Agilent 7890B GC System coupled to a 5977A MSD.
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 μ m.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250°C.
- Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Range: 35-500 amu.
- Sample Preparation: A headspace analysis was performed by heating 10 mg of the sample in a sealed vial at 80°C for 15 min before injection.

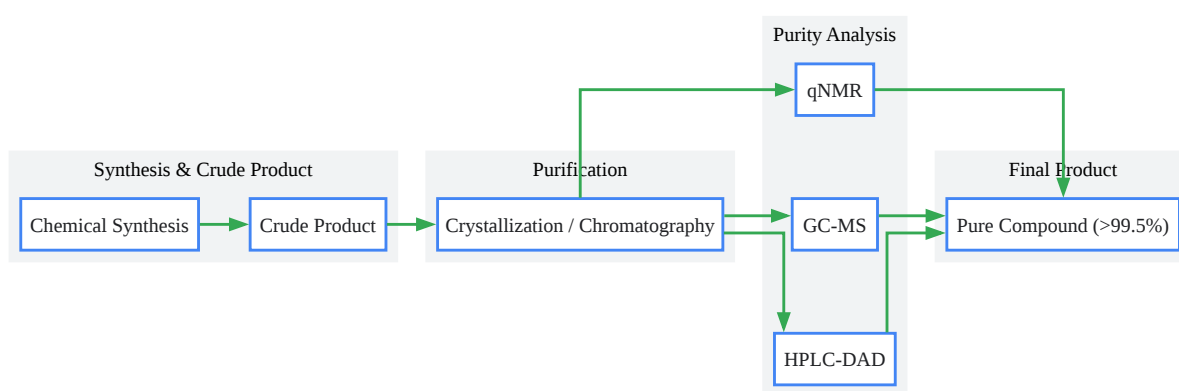
Quantitative Nuclear Magnetic Resonance (qNMR)

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
- Solvent: DMSO-d₆.
- Internal Standard: Maleic acid (certified reference material).
- Pulse Program: A standard 30° pulse with a relaxation delay of 60 seconds to ensure full relaxation of all protons.
- Data Acquisition: 64 scans were acquired for each sample.
- Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved analyte signal to the integral of the internal standard.

- Sample Preparation: Accurately weighed amounts of the sample and internal standard were dissolved in a known volume of DMSO-d6.

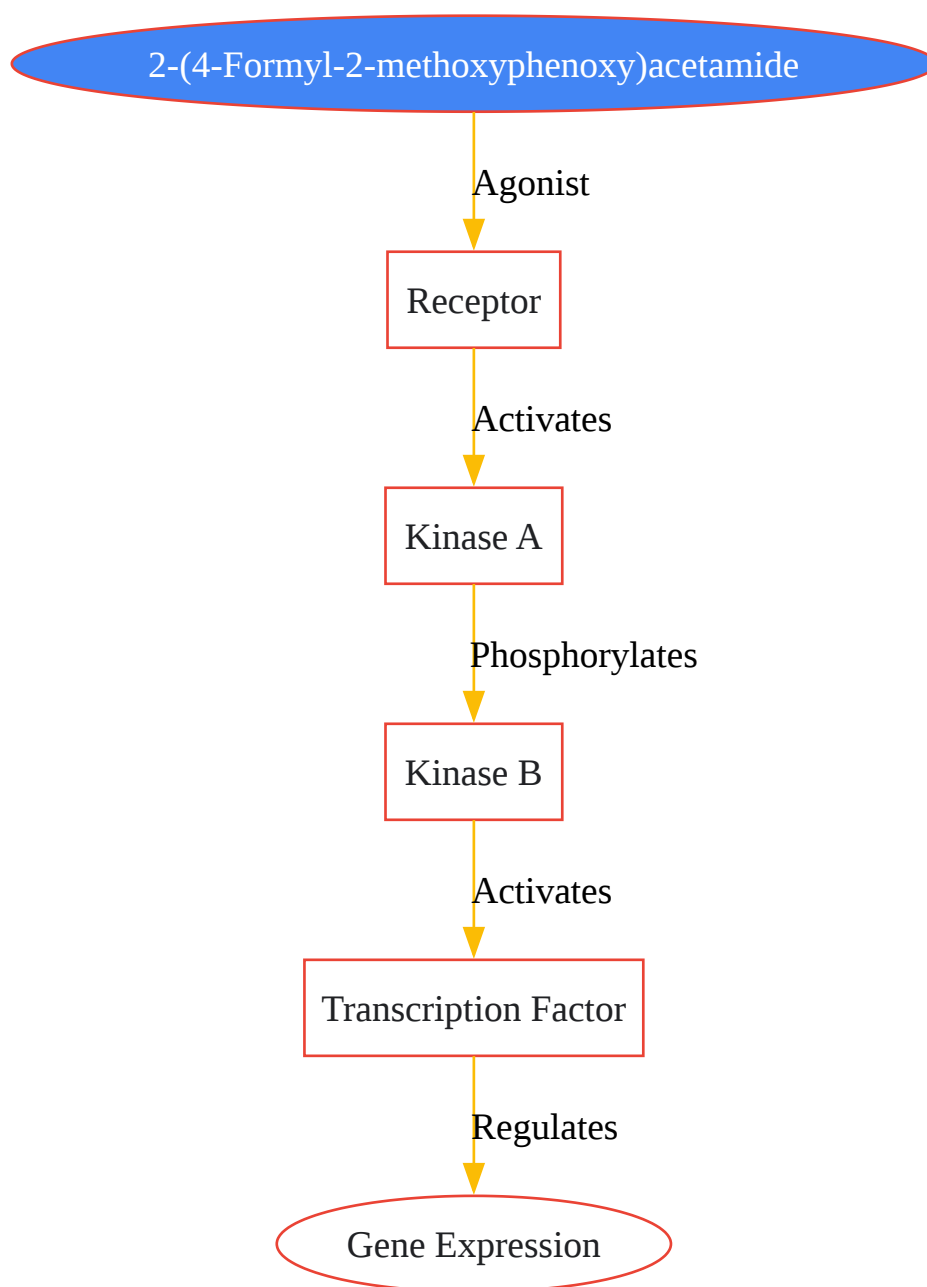
Visualized Workflows and Pathways

To further illustrate the context of this purity assessment, the following diagrams are provided.



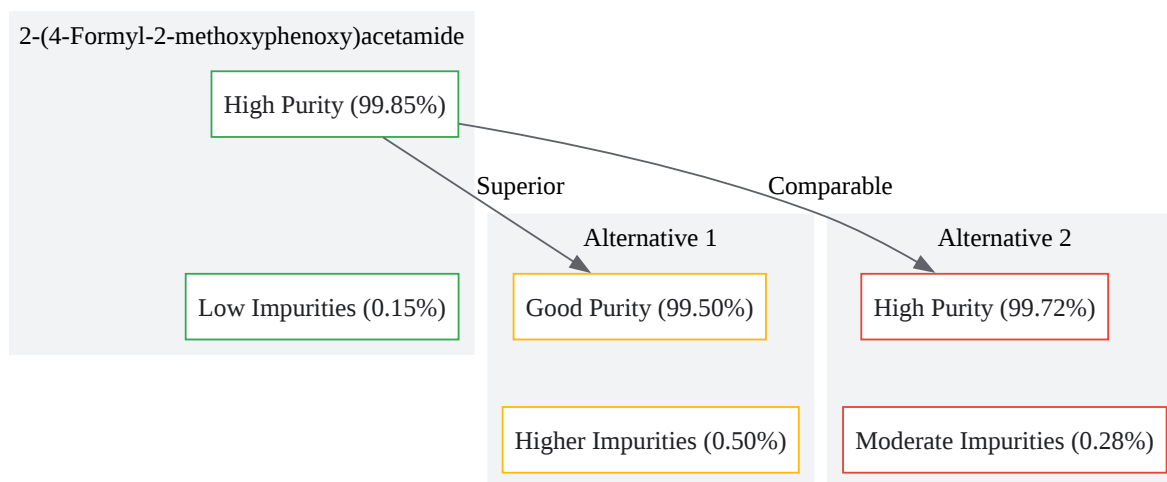
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Caption: Experimental workflow for the purity assessment of a synthesized compound.



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Caption: Hypothetical signaling pathway involving the target compound.



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Caption: Logical comparison of the purity profiles.

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